N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)22-11-7-14(8-12-22)25-17-13-19-9-10-20-17/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYGQCQYPPPNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 342.4 g/mol
- CAS Number: 1448062-61-0
The compound features a piperidine ring substituted with a pyrazine moiety and an ethoxyphenyl group, which may contribute to its biological activity.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition: Many piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Antimicrobial Activity: The presence of the pyrazine ring is associated with enhanced antimicrobial properties against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of related compounds, derivatives containing pyrazine exhibited significant activity against resistant strains of bacteria. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against M. tuberculosis, indicating potent antimycobacterial properties .
Enzyme Inhibition
Research has demonstrated that piperidine derivatives can serve as effective inhibitors of AChE. For example, related compounds have shown IC values ranging from 1.13 to 6.28 µM against urease, suggesting potential therapeutic uses in managing conditions like kidney stones and urinary tract infections .
Case Studies
- Antibacterial Efficacy : A series of synthesized compounds similar to this compound were tested for antibacterial activity. The results indicated that certain derivatives had strong inhibitory effects on Salmonella typhi and Bacillus subtilis, with some exhibiting selective toxicity towards pathogenic strains while being non-toxic to human cell lines .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of piperidine derivatives, noting that compounds with similar structures could mitigate neurodegenerative processes by inhibiting AChE and modulating neurotransmitter levels .
Summary of Findings
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the effectiveness of various piperidine derivatives, including N-(2-ethoxyphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, against Mycobacterium tuberculosis. The compound was synthesized and evaluated for its anti-tubercular properties, showing promising results.
Key Findings:
- Compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra.
- The most active derivatives had IC90 values between 3.73 and 4.00 μM, indicating their potential as effective treatments for tuberculosis .
Table 1: Anti-Tubercular Activity of Piperidine Derivatives
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| This compound | TBD | TBD |
Neuropharmacological Applications
This compound has been explored for its neuropharmacological properties, particularly as a potential atypical antipsychotic. Its structural analogs have shown binding affinities to dopamine D(2), D(3), and serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets in treating schizophrenia and other psychiatric disorders.
Case Study:
A series of piperidine derivatives were synthesized and evaluated for their binding affinity to these receptors. One derivative showed high affinity for D(3) receptors while maintaining low affinity for serotonin 5-HT(2C) receptors, suggesting a favorable profile for reducing side effects typically associated with antipsychotics .
Table 2: Binding Affinities of Piperidine Derivatives
| Compound | D(2) Affinity | D(3) Affinity | 5-HT(1A) Affinity | 5-HT(2A) Affinity |
|---|---|---|---|---|
| Compound A | High | Moderate | High | Low |
| This compound | TBD | TBD | TBD | TBD |
Cancer Therapy
Piperidine derivatives, including this compound, have also been investigated for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit key pathways involved in tumor growth.
Research Insights:
Studies have shown that certain piperidine derivatives possess cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism involves the inhibition of IKKβ, which plays a role in NF-kB activation and inflammation related to cancer progression .
Table 3: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | FaDu (hypopharyngeal) | TBD |
| This compound | TBD |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is distinguished by its 2-ethoxyphenyl and pyrazin-2-yloxy moieties. Key comparisons with structurally related compounds include:
Substituents on the Aromatic Ring
- N-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 8, ): Features a para-iodophenyl group and a benzodiazol-2-one substituent. Synthetic Yield: 90%, higher than nitro-substituted analogues (68%) .
N-(3,4-Dichlorophenyl)-4-(2-oxo-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 9, ) :
- Synthetic Yield: 68%, lower due to challenges in nitro group incorporation .
Comparison with Target Compound :
Heterocyclic Moieties
N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide () :
- This could enhance target selectivity but may reduce solubility .
Pharmacological and Physicochemical Properties
- Toxicity : Compounds like 4m () demonstrate lower hepatotoxicity, suggesting that alkoxy groups (e.g., methoxy, ethoxy) may be favorable for safety profiles .
Conformational and Crystallographic Insights
Target Compound :
- The piperidine ring is expected to adopt a chair conformation, with the pyrazin-2-yloxy group influencing equatorial or axial positioning.
Q & A
Q. Basic Research Focus
- Kinase Inhibition Screening : Use of ADP-Glo™ assays against kinases like MET or Aurora B, given structural similarities to pyrazine-containing kinase inhibitors .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., gastric carcinoma GTL-16) to assess antiproliferative effects at 1–10 µM concentrations .
- Solubility and Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and microsomal stability studies (human liver microsomes) to prioritize lead candidates .
How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
Q. Advanced Research Focus
- Core Modifications :
- Pharmacokinetic Optimization :
- Selectivity Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
How should contradictory data on metabolic stability and in vivo efficacy be resolved?
Q. Advanced Research Focus
- Case Example : High in vitro potency but poor in vivo exposure.
- Hypothesis : Rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation of the ethoxy group).
- Methodology :
Metabolite ID : LC-MS/MS to identify major metabolites in liver microsomes .
Stabilization Strategies : Deuteration of the ethoxy group or substitution with a cyclopropoxy moiety to block oxidative cleavage .
In Vivo Validation : Pharmacokinetic studies in rodents (e.g., Cmax, AUC) post-optimization .
What computational methods aid in target identification and binding mode prediction?
Q. Advanced Research Focus
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP pockets (e.g., MET kinase PDB: 3LQ8). Key residues for hydrogen bonding include Glu1127 and Met1160 .
- MD Simulations : 100-ns simulations to assess stability of the carboxamide-piperidine hinge region interaction .
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., pyrazine vs. pyridine) .
How can synthetic byproducts or impurities be characterized and mitigated?
Q. Advanced Research Focus
- Common Byproducts :
- Hydrolysis Products : Degradation of the carboxamide under acidic conditions (e.g., HCl in dioxane). Mitigation: Use of anhydrous solvents and inert atmosphere .
- Diastereomers : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers formed during piperidine functionalization .
- Quality Control : IPC (in-process control) via TLC or UPLC to monitor reaction progression and isolate intermediates .
What strategies are effective for scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process Chemistry :
- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation and scalability .
- Catalyst Optimization : Transition from homogeneous (e.g., Pd(PPh)) to heterogeneous catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings .
- DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading) to identify critical process parameters .
Table 1. Key Physicochemical and Biological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
